![molecular formula C7H4LiN3O2 B2479825 Lithium [1,2,4]triazolo[4,3-A]pyridine-3-carboxylate CAS No. 2305253-53-4](/img/structure/B2479825.png)

Lithium [1,2,4]triazolo[4,3-A]pyridine-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

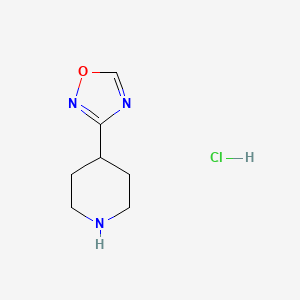

Lithium [1,2,4]triazolo[4,3-A]pyridine-3-carboxylate is a compound with the CAS Number: 2305253-53-4 and a molecular weight of 169.07 . It is a solid at room temperature and is stored in an inert atmosphere .

Synthesis Analysis

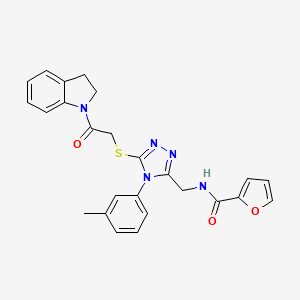

Triazoles and their derivatives have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities . A mild, efficient and operationally simple one-pot synthesis of substituted [1,2,4]triazolo [4,3-a]pyridines at room temperature from easily available 2-hydrazinopyridine and substituted aromatic aldehydes has been developed .Molecular Structure Analysis

The geometry optimization of the molecular structure of the studied compound was carried out for the monomer and dimer with the use of the GAUSSIAN 16W program package .Chemical Reactions Analysis

Triazolo [4,3- a ]pyrazine derivatives with an indole moiety might form hydrogen bond interactions with key amino acid residues of the target receptor to enhance antibacterial effects .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Its InChI Code is 1S/C7H5N3O2.Li/c11-7 (12)6-9-8-5-3-1-2-4-10 (5)6;/h1-4H, (H,11,12);/q;+1/p-1 .科学的研究の応用

Lithium in Energy Storage and Electronic Devices

Lithium is a critical element in modern energy production and storage devices, particularly in rechargeable batteries. Its high economic importance is driven by the steadily increasing demand for lithium-based batteries, highlighting the need for efficient processing of lithium resources from minerals, brine, sea water, or recycling spent lithium-ion batteries. The exploration of sustainable exploitation routes for lithium is imperative to support the continuity and sustainability of energy-critical elements like lithium (Choubey et al., 2016).

Lithium in Solid-State Li-ion Conductors

NASICON-structured materials containing lithium are a promising class of solid-state Li-ion conductors for electrochemical energy storage devices. The relationships between composition, structure, and conductivity of these materials have been extensively reviewed, identifying the highest conductivities in materials with specific metal cation ratios. This highlights the importance of lithium in advancing solid-state electrolyte materials for future energy storage technologies (Rossbach et al., 2018).

Lithium's Therapeutic Potential Beyond Psychiatry

Lithium has been recognized for its mood-stabilizing properties in treating bipolar disorder. Recent studies have expanded its potential therapeutic applications, including anti-suicidal, anti-viral, anti-cancer, immunomodulatory, neuroprotective, and osteoprotective effects. These diverse applications underscore lithium's multifaceted role in medical research and its potential in addressing various health conditions beyond psychiatric disorders (Wong et al., 2020).

Lithium's Role in Neurodegeneration and Cancer Therapy

Investigations into lithium's effects on neurodegenerative diseases have shown promising results, particularly concerning its inhibition of glycogen synthase kinase 3 (GSK-3). This inhibition is believed to confer neuroprotective effects and may play a role in mitigating the progression of diseases such as Alzheimer's. Additionally, lithium's potential antitumor effects and its ability to mitigate chemotherapy side effects like cachexia have been explored, suggesting its use as an adjunctive therapy in cancer treatment (Yang et al., 2023).

Safety and Hazards

作用機序

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[1,5-a]pyridines, have been found to act as inhibitors for various targets including rorγt, phd-1, jak1, and jak2 .

Mode of Action

Similar compounds have been found to bind to their targets, inhibiting their function . More research is needed to determine the exact mode of action of this compound.

Biochemical Pathways

Similar compounds have been found to affect various pathways related to their targets .

Pharmacokinetics

It is suggested that the compound has high gi absorption and is a p-gp substrate .

Result of Action

Similar compounds have been found to exhibit anti-tumor activity against various cancer cell lines .

Action Environment

Similar compounds have been synthesized under microwave conditions .

特性

IUPAC Name |

lithium;[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2.Li/c11-7(12)6-9-8-5-3-1-2-4-10(5)6;/h1-4H,(H,11,12);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQXVCLITNXYYDR-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1=CC2=NN=C(N2C=C1)C(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4LiN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2305253-53-4 |

Source

|

| Record name | lithium(1+) [1,2,4]triazolo[4,3-a]pyridine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-chloro-N-(4-chlorophenyl)-5-(trifluoromethyl)-N-[2-(trifluoromethyl)pyridin-4-yl]pyridin-2-amine](/img/structure/B2479748.png)

![Methyl 2-pivalamidobenzo[d]thiazole-6-carboxylate](/img/structure/B2479750.png)

amino}-2-methylpropanoic acid](/img/structure/B2479755.png)

![4-benzyl-1-[(cyanomethyl)thio]-N-isopropyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2479756.png)

![Methyl 4-(6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamido)benzoate](/img/structure/B2479758.png)

![1,3-dimethyl-5-(5-methylthiophen-2-yl)-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B2479760.png)

![N-(4-chloro-2-methoxy-5-methylphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2479761.png)